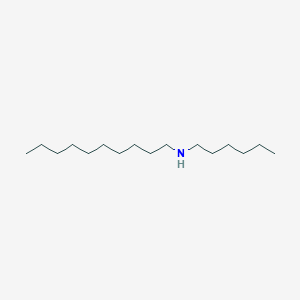

n-Hexyldecylamine

Description

Contextualizing Long-Chain Amines in Contemporary Chemistry

Long-chain amines are a significant class of organic compounds in industrial and contemporary chemistry. researchgate.net They are particularly valued as cationic surfactants and versatile extractants for acids. acs.orgcanada.ca Their utility stems from the presence of a polar amine head and a long, nonpolar hydrocarbon tail. This amphiphilic nature allows them to function as intermediates in the synthesis of more complex molecules, such as amine oxides and quaternary ammonium (B1175870) compounds used in detergents, fabric softeners, and cleaners. researchgate.netcanada.ca Furthermore, the reactive amine group can be functionalized, making these compounds crucial building blocks in organic synthesis. researchgate.net In materials science, they are widely used as corrosion inhibitors, forming a protective film on metal surfaces, and as agents in the synthesis of nanoparticles. rsc.orgresearchgate.net

Interdisciplinary Relevance of n-Hexyldecylamine Derivatives

The functional versatility of this compound has led to its application across multiple scientific disciplines. Its derivatives are particularly prominent in materials science and nanotechnology.

Nanoparticle Synthesis: this compound serves as a highly effective capping agent or stabilizer in the synthesis of various nanoparticles. researchgate.net It controls particle growth and prevents agglomeration, leading to monodisperse nanocrystals with desirable properties. rsc.org Research has demonstrated its use in preparing highly luminescent Cadmium Selenide (CdSe) and Cadmium Selenide/Zinc Sulfide (CdSe/ZnS) nanocrystals. sigmaaldrich.com It has also been employed as both a reducing and stabilizing agent for gold and silver nanoparticles and as a capping agent in the synthesis of copper nanocrystals. researchgate.netsigmaaldrich.com In the synthesis of iron(0) nanoparticles, it can function as a reducing agent. rsc.org

Materials Engineering: In the field of materials engineering, this compound is used to modify surfaces and create new composite materials. It can be incorporated into organoclays to prepare polyimide nanocomposites. sigmaaldrich.com Another significant application is in the formation of a vanadium oxide/hexadecylamine (B48584) membrane, which acts as the sensing layer in certain ion-sensitive field-effect transistors (EGFET) for pH detection. sigmaaldrich.com Derivatives like 2-hexyldecyl amine are used in the synthesis of polymer semiconductors for organic electronics. nsrrc.org.tw

Corrosion Inhibition: Like many long-chain amines, this compound and its derivatives are investigated as corrosion inhibitors, particularly for protecting metals in acidic environments. unilongmaterial.comderpharmachemica.com The amine group adsorbs onto the metal surface, while the long alkyl chain forms a hydrophobic barrier that repels corrosive species. researchgate.netderpharmachemica.com

Current Research Landscape and Emerging Applications

The current research landscape for this compound continues to expand, with a focus on creating novel functional materials and enhancing analytical techniques.

Organic Electronics: Researchers are exploring the use of this compound derivatives in the synthesis of new organic electronic materials. For instance, 2-hexyldecyl amine has been used in the creation of biazulene diimides, a new class of molecules being investigated for their optical and electronic properties in devices like organic field-effect transistors (FETs). rsc.org The long, branched alkyl chains are incorporated to improve the solubility and processing characteristics of the final material.

Advanced Analytical Chemistry: In the field of petroleomics, which involves the detailed characterization of petroleum, this compound has been used as a model compound. Studies involving the complexation of various amines with 18-crown-6 (B118740) ether show that the stability of the resulting ion complexes in ion mobility spectrometry (IMS) increases with molecular size. nih.gov This provides a method for improving the resolution and separation of nitrogen-containing compounds in complex mixtures like crude oil. nih.gov

Lanthanide Chemistry: Recent work has shown the post-functionalization of lanthanide complexes with long-chain amines like 1-octadecylamine to create novel complexes with modified magnetic and solubility properties. academie-sciences.fr This approach, which involves a Schiff-base reaction, demonstrates how long aliphatic chains can be attached to complex coordination compounds to tune their physical characteristics without radically altering the core metallic center. academie-sciences.fr While this specific study used a C18 amine, the principle is directly applicable to this compound (a C16 amine), highlighting a potential area for future research.

Structure

3D Structure

Properties

CAS No. |

20246-72-4 |

|---|---|

Molecular Formula |

C16H35N |

Molecular Weight |

241.46 g/mol |

IUPAC Name |

N-hexyldecan-1-amine |

InChI |

InChI=1S/C16H35N/c1-3-5-7-9-10-11-12-14-16-17-15-13-8-6-4-2/h17H,3-16H2,1-2H3 |

InChI Key |

NRVPFVVEJARADO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNCCCCCC |

Origin of Product |

United States |

Advanced Chemical Reactions and Mechanistic Studies Involving N Hexyldecylamine

Surface Adsorption Phenomena and Film Formation

The interaction of n-Hexyldecylamine with surfaces, particularly metal substrates, is a critical area of study, revealing its capacity to form organized molecular films that can dramatically alter surface properties.

Monolayer Adsorption Characteristics on Metal Substrates

Long-chain amines like this compound demonstrate a strong affinity for metal and metal oxide surfaces, where they can self-assemble into dense, ordered monolayers. Research on hexadecylamine (B48584), a primary amine with the same number of carbon atoms, provides significant insight into this process. When exposed to an iron oxide surface from a hexadecane (B31444) solution, hexadecylamine adsorbs rapidly at low concentrations, forming a well-defined monolayer.

The adsorption behavior follows a Langmuir adsorption model, indicating that adsorption occurs until a complete single layer of molecules is formed on the surface. Spectroscopic and reflectometry studies show that the amine molecules orient themselves with the polar amine headgroup directed toward the metal surface, while the hydrocarbon tails extend away. The alkyl chains tend to adopt a highly ordered, all-trans configuration, especially at high surface coverage. This ordered arrangement is driven by van der Waals interactions between the adjacent hydrocarbon tails.

On copper surfaces, such as Cu(100) and Cu(111), hexadecylamine binds by donating electrons from the amine group to the copper atoms. The binding strength is significant, with the interactions between the alkyl tails contributing more to the stability of the monolayer than the amine-copper bond itself. The packing density influences the orientation, with molecules tilting at lower coverages and becoming more upright as a full monolayer is achieved. On Cu(100), a (5 x 3) pattern is the preferred binding configuration at full coverage. nih.gov

| Parameter | Value | Method |

|---|---|---|

| Layer Thickness | 16 (±3) Å to 20 (±3) Å | Polarized Neutron Reflectometry |

| Molecular Footprint | 55 Ų per molecule | Solution Depletion Isotherm (BET) |

| Adsorption Model | Langmuir | Solution Depletion Isotherm |

| Molecular Conformation | Predominately all-trans | Sum-Frequency Generation Spectroscopy |

Data derived from studies on hexadecylamine adsorption. wikipedia.org

Mechanisms of Corrosion Protection

The formation of a dense, hydrophobic monolayer is the primary mechanism by which this compound and similar long-chain amines act as effective corrosion inhibitors. operachem.com The process relies on the strong adsorption of the amine onto the metal surface.

The mechanism can be described as follows:

Adsorption: The amine group (-NH-) possesses a lone pair of electrons, which has a strong affinity for the metal surface. It forms a coordinate covalent bond with the metal atoms, anchoring the molecule to the substrate. operachem.com

Hydrophobic Barrier Formation: Once adsorbed, the long, nonpolar hexyl and decyl chains extend away from the metal surface. In a closely packed monolayer, these hydrocarbon tails create a dense, nonpolar barrier. dalalinstitute.com

Repulsion of Corrosive Agents: This hydrophobic film acts as a physical barrier that prevents corrosive agents, such as water molecules, dissolved oxygen, and ions (e.g., chloride), from reaching the metal surface and participating in electrochemical corrosion reactions. operachem.com

By effectively isolating the metal from its corrosive environment, the rate of both anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions is significantly reduced, thereby providing robust corrosion protection. organic-chemistry.org

Reactivity in Diverse Chemical Environments

Beyond surface interactions, this compound exhibits distinct reactivity in solution, driven by its molecular structure.

Carbon Dioxide Absorption Properties

Amines are the cornerstone of industrial processes for capturing carbon dioxide (CO₂). While tertiary amines like N-methyldiethanolamine (MDEA) are often used, their reaction kinetics can be slow. Primary and secondary amines, including this compound, can act as activators to enhance the absorption rate.

Studies involving the addition of hexylamine (B90201) to MDEA solutions have shown a significant improvement in CO₂ absorption performance. The primary amine introduces a faster reaction mechanism. The generally accepted reaction for primary and secondary amines with CO₂ in an aqueous solution proceeds through the formation of a zwitterion intermediate, which is then deprotonated by a base (another amine molecule or water) to form a stable carbamate. researchgate.net

The addition of a small amount of hexylamine to an MDEA solution was found to decrease the activation energy of the CO₂ absorption reaction dramatically. uni-tuebingen.de This catalytic effect means that the absorption process can proceed more quickly and efficiently, which is a key consideration for the energy costs associated with carbon capture technologies.

| Solvent System | Activation Energy (kJ·mol⁻¹) |

|---|---|

| MDEA (10-50 wt%) | 44.30 |

| MDEA (37 wt%) + Hexylamine (3 wt%) | 22.25 |

This data illustrates the kinetic enhancement provided by the addition of a primary amine to a tertiary amine solution. uni-tuebingen.de

Amphiphilic Behavior and Self-Assembly in Solution

This compound is an amphiphilic molecule, meaning it possesses both a hydrophilic (water-loving) and a hydrophobic (water-fearing) part. The polar amine head group is hydrophilic, while the long alkyl chains are hydrophobic. This dual nature drives the molecule to self-assemble in solution to minimize unfavorable interactions between the hydrophobic tails and the solvent. rsc.org

In aqueous environments, this self-assembly typically leads to the formation of nanoscale aggregates such as micelles or vesicles. In these structures, the hydrophobic tails cluster together in a core, shielded from the water, while the hydrophilic amine heads form an outer shell that interacts with the surrounding water molecules. The formation of these aggregates is a spontaneous process driven by the hydrophobic effect.

In nonpolar organic solvents, the reverse can occur, leading to the formation of reverse micelles where the polar amine heads form an inner core and the hydrocarbon tails interact with the solvent. The interplay of hydrophobic, electrostatic, and hydrogen bonding interactions governs the final structure of the self-assembled aggregates. This behavior is fundamental to applications in detergency, drug delivery, and the synthesis of nanomaterials.

Catalytic Transformations Involving this compound

While not a conventional catalyst for a broad range of reactions, this compound and other long-chain amines can play crucial roles in specific catalytic systems, particularly in multiphase reactions. Their amphiphilic nature makes them effective as phase-transfer agents.

In phase-transfer catalysis (PTC), a catalyst facilitates the migration of a reactant from one phase (e.g., aqueous) into another phase (e.g., organic) where the reaction can occur. Long-chain amines like octadecylamine (B50001) are used to transfer and stabilize hydrophilic nanoparticles in nonpolar organic solvents. wikipedia.org The amine functionality interacts with the nanoparticle surface, while the long alkyl chains provide solubility and stability in the organic medium.

Although primary and secondary amines are not as common as quaternary ammonium (B1175870) salts in traditional PTC, their ability to partition between phases and interact with ionic species allows them to facilitate reactions at the interface of immiscible liquids. Furthermore, the basicity of the amine group allows this compound to function as a base catalyst or a proton shuttle in certain organic transformations, such as condensation or elimination reactions, although such applications are highly specific and not widely documented. Amines can also be converted into derivatives, such as N-silylamines, which serve as substrates in various C-N and C-C bond-forming reactions.

Role in Buchwald-Hartwig Type Coupling Reactions

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds via palladium-catalyzed cross-coupling of amines with aryl halides or pseudohalides. The nature of the amine nucleophile is critical to the reaction's success, influencing catalyst activity and product yield.

Although direct studies detailing the use of this compound in Buchwald-Hartwig reactions are not prominent in the literature, the behavior of structurally similar long-chain secondary amines, such as di-n-hexylamine, provides valuable insight. For instance, di-n-hexylamine has been successfully employed as a coupling partner in the Buchwald-Hartwig amination of aryl halides. In a study focused on the development of a convenient (NHC)Pd(allyl)Cl catalyst, di-n-hexylamine was reacted with 4-bromotoluene (B49008) to produce N-(4-methylphenyl)di-n-hexylamine in high yield. rsc.org

Table 1: Buchwald-Hartwig Amination of 4-Bromotoluene with Di-n-hexylamine

| Entry | Aryl Halide | Amine | Catalyst | Product | Yield (%) |

| 1 | 4-Bromotoluene | Di-n-hexylamine | (SIPr)Pd(cinnamyl)Cl | N-(4-methylphenyl)di-n-hexylamine | 98 |

Data sourced from a study on the development of a practical Buchwald-Hartwig amine arylation protocol. rsc.org

This successful coupling suggests that this compound, with its similar steric bulk and electronic properties, would also be a viable substrate in such reactions. The long alkyl chains (hexyl and decyl) would contribute to the lipophilicity of the amine, potentially influencing its solubility and interaction with the catalyst and solvent system.

Influence on Reaction Kinetics and Selectivity

The steric and electronic properties of amines play a crucial role in the kinetics and selectivity of catalytic reactions. The bulky nature of this compound, with its hexyl and decyl chains, can be expected to influence the rate of key steps in a catalytic cycle, such as oxidative addition and reductive elimination in palladium-catalyzed reactions.

Furthermore, the electron-donating nature of the alkyl groups increases the nucleophilicity of the nitrogen atom, which is a key factor in the amine's reactivity. This enhanced nucleophilicity can accelerate the rate of the C-N bond-forming reductive elimination step in the Buchwald-Hartwig catalytic cycle.

Applications of N Hexyldecylamine in Advanced Materials Science

Development of Hybrid and Composite Materials

The unique structural characteristics of n-Hexyldecylamine lend themselves to the creation of novel hybrid and composite materials with tailored properties. Its function as a structure-directing agent is particularly noteworthy in the synthesis of porous materials and the formation of hybrid gels.

Mesoporous materials, characterized by pores with diameters between 2 and 50 nanometers, are synthesized using structure-directing agents or templates. ijpda.org These agents, typically surfactants or amphiphilic block copolymers, self-assemble into ordered structures like micelles, which then serve as a scaffold around which an inorganic precursor, such as silica (B1680970), condenses. ijpda.orgsigmaaldrich.comresearchgate.netscielo.br The subsequent removal of the organic template reveals a porous inorganic framework. ijpda.orgsigmaaldrich.com

This compound, with its hydrophobic alkyl chains and hydrophilic amine head group, can function as a cationic surfactant in these syntheses. sigmaaldrich.com The self-assembly of such surfactant molecules in a solution dictates the final pore structure and size of the mesoporous material. scielo.brnih.gov The process generally involves the following steps:

Formation of surfactant micelles in a solvent. researchgate.net

Addition of an inorganic precursor (e.g., tetraethylorthosilicate, TEOS) that organizes around the micelles. sigmaaldrich.com

Condensation of the precursor to form a solid network.

Removal of the surfactant template through calcination or solvent extraction to yield the final mesoporous material. sigmaaldrich.comresearchgate.net

The choice of surfactant is critical as it influences the mesophase and, consequently, the geometry of the pores. sigmaaldrich.com While cationic surfactants are commonly used for preparing mesoporous silicates, the specific dimensions and properties of this compound's alkyl chains can be leveraged to fine-tune the resulting pore characteristics for specific applications in catalysis, adsorption, and sensing. sigmaaldrich.comresearchgate.net

Hybrid xerogels are a class of materials that incorporate both organic and inorganic components at the molecular level, often produced via the sol-gel process. mdpi.comnih.gov This method involves the hydrolysis and condensation of precursors, typically metal alkoxides like tetraethoxysilane (TEOS), in the presence of an organic component. unavarra.esmdpi.com The resulting gel is then dried under ambient conditions to produce a xerogel. unavarra.es

This compound can be incorporated into these formulations, influencing the final properties of the xerogel. While specific studies detailing the use of this compound in xerogel fabrication are not prevalent in the provided search results, the principles of using organic modifiers are well-established. For instance, the incorporation of chloroalkyltriethoxysilanes has been shown to modify the porous texture and surface chemistry of silica xerogels. nih.govnih.gov Similarly, this compound could be used to:

Modify Surface Properties: The amine group can introduce basic sites and alter the hydrophilicity of the material.

Control Porosity: The alkyl chains can act as porogens, creating voids within the xerogel structure as they are removed or rearranged during drying. The size and shape of these pores can be influenced by the length and branching of the alkyl chains.

Introduce Functionality: The amine group can serve as a reactive site for further functionalization of the xerogel.

The synthesis of hybrid xerogels typically involves mixing the precursors (e.g., TEOS and an organosilane) in a solvent with water and a catalyst. mdpi.com The molar ratios of the reactants, the pH, and the drying conditions all play a crucial role in determining the final properties of the material, such as envelope density, porosity, and pore size. mdpi.commdpi.com

| Parameter | Influence on Xerogel Properties | Typical Range/Value |

| Precursor Molar Ratio | Affects the degree of organic modification and cross-linking. mdpi.comnih.gov | Varies depending on desired properties. |

| Solvent | Influences miscibility and reaction rates. unavarra.es | Ethanol is commonly used. unavarra.es |

| Water Content | Affects hydrolysis and condensation rates. mdpi.com | Molar ratio to precursors is controlled. mdpi.com |

| pH | Catalyzes the sol-gel reactions. mdpi.comnih.gov | Often acidic or basic. |

| Drying Method | Determines the final pore structure (aerogel vs. xerogel). | Ambient or supercritical drying. |

Table 1: Key Parameters in Hybrid Xerogel Synthesis

Nanomaterials Engineering and Surface Modification

The unique properties of nanomaterials are intrinsically linked to their dimensional and surface characteristics. scielo.br Consequently, the ability to manipulate these features at the nanoscale is a cornerstone of modern materials science. Surface modification, in particular, is a crucial step in tailoring nanoparticles for specific applications, enhancing their compatibility with different media, and preventing undesirable agglomeration. frontiersin.orgresearchgate.net

Stabilizing Agent in Metal Nanoparticle Synthesis (e.g., Copper Nanoparticles)

The synthesis of metal nanoparticles often requires the use of a stabilizing or capping agent to prevent their aggregation and control their growth. arxiv.org this compound, a long-chain alkylamine, has proven to be an effective stabilizing agent in the synthesis of various metal nanoparticles, including copper (Cu). researchgate.netresearchgate.net

In a typical chemical reduction synthesis, a metal precursor, such as copper sulfate, is reduced to its metallic form in the presence of a reducing agent. academicjournals.org During this process, this compound molecules adsorb onto the surface of the newly formed nanoparticles. The long hydrocarbon chains of the amine provide a steric barrier, which physically prevents the nanoparticles from coming into close contact and fusing, thus ensuring a stable colloidal dispersion. researchgate.netresearchgate.net This stabilization is crucial for obtaining well-dispersed nanoparticles with uniform properties.

Research has demonstrated the efficacy of long-chain alkylamines like 1-hexadecylamine (a molecule structurally similar to this compound) in the polyol-mediated synthesis of copper nanoparticles. researchgate.netresearchgate.net This method has been shown to produce uniform and spherical copper nanoparticles. researchgate.netresearchgate.net The use of such amines as stabilizing agents is not limited to copper; they have also been successfully employed in the synthesis of other metal nanoparticles like palladium and gold, highlighting their versatility as capping agents. researchgate.net

The following table summarizes the role of long-chain alkylamines as stabilizing agents in copper nanoparticle synthesis:

| Parameter | Observation | Reference |

| Stabilizing Agent | Long-chain alkylamines (e.g., 1-hexadecylamine) | researchgate.netresearchgate.net |

| Nanoparticle | Copper (Cu) | researchgate.netresearchgate.net |

| Synthesis Method | Polyol-mediated synthesis, Chemical reduction | researchgate.netresearchgate.netacademicjournals.org |

| Function | Prevents agglomeration, ensures stable colloidal dispersion | researchgate.netresearchgate.net |

| Resulting Nanoparticles | Uniform, spherical, and well-dispersed | researchgate.netresearchgate.net |

Control of Nanoparticle Morphology and Stability

Beyond simply preventing aggregation, this compound plays a crucial role in directing the morphology—the size and shape—of the resulting nanoparticles. The concentration and binding affinity of the capping agent to different crystallographic facets of the growing nanoparticle can influence the final shape. mdpi.com By selectively adsorbing to certain crystal faces, this compound can slow down their growth rate relative to other faces, leading to anisotropic growth and the formation of non-spherical nanostructures.

Studies have shown that the molar ratio of the alkylamine to the metal precursor is a critical parameter in controlling the size of the nanoparticles. researchgate.net A higher ratio of alkylamine to the copper precursor generally leads to the formation of smaller and more uniform nanoparticles. researchgate.net This is because a higher concentration of the capping agent provides more complete surface coverage, effectively halting the growth of the nanoparticles at an earlier stage.

The stability of the synthesized nanoparticles is also significantly enhanced by the presence of the this compound capping layer. This layer not only provides colloidal stability but can also protect the metallic core from oxidation, a common issue with reactive metals like copper. researchgate.net The hydrophobic nature of the long alkyl chains creates a protective barrier against the surrounding environment, thus preserving the desired metallic properties of the nanoparticles over time.

The table below outlines the influence of this compound on the morphology and stability of nanoparticles:

| Influencing Factor | Effect on Nanoparticles | Reference |

| Selective Adsorption | Controls crystal growth direction, leading to specific shapes | mdpi.com |

| Amine/Metal Molar Ratio | Higher ratio leads to smaller and more uniform nanoparticles | researchgate.net |

| Surface Capping | Provides colloidal stability and prevents aggregation | researchgate.netresearchgate.net |

| Protective Barrier | Enhances stability by preventing oxidation of the metallic core | researchgate.net |

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular structure of n-Hexyldecylamine. These techniques measure the interaction of the molecule with electromagnetic radiation, providing a "fingerprint" that is characteristic of its specific atomic arrangement and bonding.

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the magnetic environments of individual nuclei.

¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons within the molecule. The spectrum, typically run in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals key features. chemicalbook.com For instance, the protons on the carbon adjacent to the nitrogen atom (α-protons) appear at a specific chemical shift, while the numerous methylene (B1212753) (-CH₂-) protons of the hexyl and decyl chains produce a large, overlapping signal. chemicalbook.com The terminal methyl (-CH₃) protons of the alkyl chains also have a characteristic chemical shift. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in this compound gives a distinct signal. bhu.ac.in The chemical shifts of the carbon atoms are influenced by their local electronic environment. For example, the carbon atom bonded to the nitrogen (C-N) will have a different chemical shift compared to the other aliphatic carbons in the hexyl and decyl chains. spectrabase.com The spectrum can confirm the presence of the long alkyl chains and the attachment of the amino group. spectrabase.comchemicalbook.com

| ¹H NMR (90 MHz, CDCl₃) | |

| Assignment | Shift (ppm) |

| A | 2.68 |

| B | 1.76 |

| C | 1.26 |

| D | 0.88 |

Data sourced from ChemicalBook. chemicalbook.com

Infrared Spectroscopy (FT-IR, ATR-FTIR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. edinst.com

FT-IR and ATR-FTIR: For this compound, which is a primary amine, the IR spectrum exhibits characteristic absorption bands. spectroscopyonline.com Key features include N-H stretching vibrations, which typically appear as one or two bands in the region of 3300-3500 cm⁻¹. spectroscopyonline.com The C-H stretching vibrations of the alkyl chains are observed as strong absorptions around 2850-2960 cm⁻¹. researchgate.net Additionally, N-H bending (scissoring) vibrations can be seen around 1600 cm⁻¹. researchgate.netresearchgate.net Attenuated Total Reflectance (ATR)-FTIR is a common sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation. wallonie.beucdavis.edu

| FT-IR Spectral Data for Primary Amines | |

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | 3300-3500 |

| C-H Stretch (Aliphatic) | 2850-2960 |

| N-H Bend (Scissoring) | ~1600 |

| N-H Wag | 750-700 |

Data compiled from various spectroscopic sources. spectroscopyonline.comresearchgate.netresearchgate.net

UV-Visible Spectroscopy for Electronic Properties

UV-Visible spectroscopy measures the electronic transitions within a molecule by quantifying its absorption of ultraviolet and visible light. azooptics.com For saturated amines like this compound, the significant electronic transitions, such as σ → σ* and n → σ*, occur at high energies, corresponding to wavelengths below 200 nm. azooptics.comuu.nl This means that in a typical UV-Vis spectrum (200-800 nm), this compound itself is not expected to show strong absorption peaks. spectroscopyonline.com However, this technique can be useful for detecting impurities or in studies where the amine is part of a larger chromophoric system. researchgate.netresearchgate.net

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations, similar to IR spectroscopy, but is based on the inelastic scattering of monochromatic light. researchgate.net It is a complementary technique to IR and can be particularly useful for analyzing samples in aqueous solutions. edinst.com The Raman spectrum of this compound would show characteristic peaks for the C-H and C-C bond vibrations within the long alkyl chains. mdpi.com For instance, strong bands corresponding to C-H stretching and bending modes are expected. mdpi.com The C-N stretching vibration would also be present, though it may be weaker. thermofisher.com

| Key Vibrational Modes in Raman Spectroscopy | |

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H Stretch | 2800-3000 |

| C-H Bend/Deformation | 1300-1450 |

| C-C Stretch | 800-1200 |

General ranges for aliphatic compounds. mdpi.com

Chromatographic Separation and Detection

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. sigmaaldrich.com When coupled with a mass spectrometer, it provides definitive identification of the separated components.

GC: In GC analysis, a sample containing this compound is vaporized and carried by an inert gas through a column. innovatechlabs.com The separation is based on the differential partitioning of the compound between the mobile gas phase and a stationary phase coated on the column. innovatechlabs.com The time it takes for the compound to travel through the column, known as the retention time, is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). bre.com

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of amines like this compound. cabidigitallibrary.org When coupled with mass spectrometry (MS), forming LC-MS, it provides a powerful tool for both identification and precise measurement. creative-biolabs.comorganomation.comnih.gov

For the analysis of amines, reversed-phase HPLC is commonly employed. mdpi.com The choice of the stationary phase, such as a C18 column, and the mobile phase composition are critical for achieving good separation. ejgm.co.ukresearchgate.net A gradient elution, often using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an acidic aqueous solution, is typically used to separate compounds with varying polarities. cabidigitallibrary.org

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. creative-biolabs.com Electrospray ionization (ESI) is a common ionization technique used in LC-MS for the analysis of amines, which are readily protonated to form [M+H]⁺ ions. creative-biolabs.commassbank.eu This allows for the determination of the molecular weight of this compound. Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by analyzing the fragmentation patterns of the parent ion. creative-biolabs.comeurl-pesticides.eu Chemical isotope labeling, for instance with dansyl chloride, can be utilized in conjunction with ultrahigh-performance liquid chromatography-high-resolution mass spectrometry (UHPLC-HRMS) to improve the MS response and increase the coverage of identified amine compounds. explorationpub.com

Table 1: Exemplary HPLC and LC-MS Parameters for Amine Analysis

| Parameter | Details |

| Chromatography System | High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC) |

| Stationary Phase | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile/methanol and water with formic acid |

| Detector | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Ionization (for LC-MS) | Electrospray Ionization (ESI) in positive ion mode |

| MS Analyzer (for LC-MS) | Quadrupole, Time-of-Flight (TOF), Orbitrap |

Ion Chromatography (IC) for Amine Analysis

Ion chromatography (IC) is a well-established and robust method for the determination of amines, including alkylamines. dongmyung.co.krthermofisher.com This technique separates ions based on their interaction with a stationary phase that has ionic functional groups. metrohm.com For amine analysis, cation-exchange chromatography is typically used. thermofisher.com

The separation of amines in IC is based on ion-exchange mechanisms. dongmyung.co.kr The choice of eluent is crucial for achieving good resolution. Common eluents include acidic solutions like methanesulfonic acid. dongmyung.co.kr Suppressed conductivity detection is often employed, which enhances the sensitivity by reducing the background conductivity of the eluent. thermofisher.commetrohm.com

IC can be coupled with mass spectrometry (IC-MS) to provide enhanced selectivity and lower detection limits. metrohm.com This combination is particularly useful for analyzing complex samples where interferences may be present. metrohm.com

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their size in solution. selectscience.netwikipedia.org This technique is particularly useful for analyzing polymers and high molecular weight compounds. wikipedia.org While not the primary method for analyzing a single, well-defined compound like this compound, it can be employed to analyze related oligomers or polymeric impurities that may be present in a sample. cnrs.fr

In GPC, the sample is passed through a column packed with porous gel beads. csauk.ac.in Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can penetrate the pores, have a longer retention time. selectscience.net The molecular weight of the analyte can be estimated by calibrating the column with standards of known molecular weights. wikipedia.org It is important to select an appropriate solvent that dissolves the sample and wets the packing material. csauk.ac.in For the analysis of amines, care must be taken to avoid absorption of the amine onto the gel material, which can be mitigated by derivatization, for example, by reacting the amine with acetyl chloride. cnrs.fr

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of compounds. libretexts.org It can be used to monitor the progress of reactions or to get a preliminary assessment of the purity of a sample of this compound. libretexts.org

In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel or alumina, coated on a plate serves as the stationary phase. libretexts.orgniscpr.res.in The sample is spotted onto the plate, which is then placed in a developing chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. libretexts.org The mobility of amines on a TLC plate generally depends on the polarity of the mobile phase used. niscpr.res.in Visualization of the separated spots can be achieved using various methods, including UV light or by spraying with a visualizing reagent such as a methanolic solution of p-dimethylaminobenzaldehyde with sulfuric acid. niscpr.res.in While primarily a qualitative technique, TLC can provide semi-quantitative information by comparing the size and intensity of the spots to standards. For some amines, derivatization with reagents like cinnamaldehyde (B126680) can lead to the formation of colored spots, enabling their detection. rsc.orgrsc.org

Advanced Mass Spectrometry for Complex Mixtures

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a compound. thermofisher.commdpi.com This capability is invaluable for the unambiguous identification of this compound, especially in complex mixtures where isobaric interferences (compounds with the same nominal mass) may be present. mdpi.com

Techniques like UHPLC coupled with an Orbitrap mass spectrometer (UHPLC-Q-Orbitrap-HRMS) offer high sensitivity and resolving power for the analysis of amines. bohrium.com HRMS can be used for both targeted analysis, where specific known compounds are quantified, and non-targeted screening to identify unknown compounds in a sample. thermofisher.commdpi.com The accurate mass data obtained from HRMS helps in confirming the identity of this compound by matching its measured mass to the calculated theoretical mass. researchgate.net

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Enhanced Resolution

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. psu.edumdpi.comcopernicus.org When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the resolution and peak capacity of the analysis. mdpi.comnih.govbiorxiv.org This is particularly useful for separating isomeric compounds that cannot be distinguished by mass spectrometry alone. psu.educore.ac.uk

In IMS-MS, ions are first separated based on their mobility through a drift tube filled with a buffer gas under the influence of an electric field. mdpi.comnih.gov The separated ions then enter the mass spectrometer for mass analysis. nih.gov The combination of drift time (from IMS) and mass-to-charge ratio (from MS) provides a unique fingerprint for each compound. copernicus.org

For amine analysis, IMS-MS can differentiate between primary, secondary, and tertiary amines, as their different structures lead to different collision cross-sections and thus different drift times. psu.edu The complexation of amines with reagents like 18-crown-6 (B118740) ether can further improve the separation of isomeric amines in an IMS-MS system. nih.goviu.edu A study using IMS-IMS-MS (tandem ion mobility spectrometry) determined the dissociation voltage for the [this compound + 18C6 + H]⁺ complex to be 179 V. nih.gov This technique offers enhanced selectivity for characterizing complex mixtures containing various amine isomers. iu.eduresearchgate.net

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS)

Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) stands out as a powerful tool for the detailed molecular characterization of complex mixtures containing this compound. This high-resolution mass spectrometry technique is particularly valued for its exceptional resolving power and mass accuracy, which can be in the parts per billion (ppb) range. mdpi.comyale.edu The fundamental principle of FT-ICR MS involves trapping ions in a magnetic field, where they are excited into a cyclotron motion. The frequency of this motion is inversely proportional to the mass-to-charge ratio (m/z) of the ion, allowing for extremely precise mass determination. yale.edunih.gov

In the context of analyzing complex organic mixtures, such as petroleum or environmental samples where this compound might be present, FT-ICR MS can distinguish between ions with very similar masses. nih.govnationalmaglab.org For instance, research on the complexation of amino compounds has utilized FT-ICR MS to enhance the resolution of specific components in mixtures. nih.gov The technique, often coupled with soft ionization methods like electrospray ionization (ESI), is adept at analyzing polar compounds and provides detailed molecular formulas. asu.educopernicus.org The high mass accuracy of FT-ICR MS (often < 1 ppm mass error) provides a high degree of confidence in the identification of compounds like this compound in intricate matrices. mdpi.comcopernicus.org

Key capabilities of FT-ICR MS in the analysis of compounds like this compound include:

Ultra-high resolution: Capable of separating isobaric and isomeric species. mdpi.com

High mass accuracy: Enables confident elemental formula assignment. yale.edunih.gov

Broadband analysis: Can detect a wide range of compounds in a single spectrum. nationalmaglab.org

| Property | Value/Description | Source |

| Monoisotopic Mass | 241.277 | nih.gov |

| Molecular Formula | C16H35N | nih.gov |

Microscopic and Surface Characterization

The microscopic and surface properties of materials involving this compound are critical for understanding their function, especially in applications like nanoparticle stabilization and film formation.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface topography and morphology of samples. eag.com It operates by scanning a focused beam of electrons over a surface, which generates various signals that reveal information about the sample's surface features. researchgate.net SEM offers a large depth of field, providing detailed three-dimensional-like images. mdpi.com

In studies involving this compound, SEM is employed to characterize the morphology of materials where this amine is used as a capping agent or a component of a larger structure. For example, it can be used to visualize the surface of mineral samples or structured abrasives. tescan.comresearchgate.net When combined with Energy Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition analysis of the sample's surface. eag.comnih.gov This combined capability is crucial for confirming the presence and distribution of elements within the sample. mdpi.com

Typical information obtained from SEM includes:

Surface topography and morphology. eag.commdpi.com

Elemental composition (with EDS). nih.gov

Particle size and distribution on a surface. mdpi.com

| Parameter | Description | Source |

| Resolution | Can reach the nanometer scale, with some instruments achieving 1 nm. | researchgate.netmdpi.com |

| Magnification | Can range from low magnifications up to 1,000,000x. | mdpi.com |

| Signals Detected | Secondary electrons, backscattered electrons, X-rays. | eag.com |

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides even higher resolution imaging than SEM, allowing for the characterization of the internal structure of materials at the nanoscale. whiterose.ac.uk In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and the interaction of the electrons with the sample forms an image. nih.gov This technique is indispensable for determining the size, shape, and crystalline structure of nanoparticles. thermofisher.comresearchgate.net

This compound is often used as a capping agent in the synthesis of nanoparticles to control their size and prevent aggregation. aip.orgmdpi.com TEM is a primary tool for characterizing these nanoparticles. For instance, it has been used to measure the size of CdSe quantum dots capped with hexyldecylamine. aip.org High-resolution TEM (HRTEM) can even reveal the atomic lattice of crystalline nanoparticles, providing detailed structural information. researchgate.net Studies on amorphous iron oxide nanoparticles prepared using hexadecylamine (B48584) have shown that TEM can induce structural changes, highlighting the importance of careful analysis. nih.gov

| Feature | Observation | Source |

| Nanoparticle Size | TEM is used to measure the precise dimensions of nanoparticles. | uco.esfigshare.com |

| Nanoparticle Morphology | Can reveal the shape of nanoparticles (e.g., spherical, rod-shaped). | aip.orgnih.gov |

| Crystalline Structure | Selected Area Electron Diffraction (SAED) in TEM determines crystallinity. | researchgate.netacs.org |

| Inter-particle Spacing | Can measure the distance between nanoparticles stabilized by capping agents. | researchgate.net |

Confocal Laser Scanning Raman Microscopy (CLSRM)

Confocal Laser Scanning Raman Microscopy (CLSRM) is a non-destructive analytical technique that combines the high spatial resolution of confocal microscopy with the chemical specificity of Raman spectroscopy. nih.govresearchgate.net It provides detailed chemical maps of a sample, identifying the distribution of different molecular components. spectroscopyeurope.com The technique is based on the inelastic scattering of laser light, where the frequency shifts in the scattered light provide a unique vibrational fingerprint for each molecule. spectroscopyeurope.com

In the context of materials containing this compound, CLSRM can be used to probe the chemical composition of surfaces and interfaces. For example, it can identify and map the distribution of this compound if it were part of a surface film or within a composite material. The confocal nature of the technique allows for optical sectioning, enabling three-dimensional chemical imaging with high resolution. nih.govspectroscopyeurope.com This is particularly useful for analyzing the chemical structure of biofilms or other complex matrices where specific compounds need to be localized. researchgate.netnih.gov

| Capability | Description | Source |

| Chemical Imaging | Generates images based on the distribution of specific chemical compounds. | spectroscopyeurope.com |

| Non-destructive | Analyzes samples without causing damage. | spectroscopyeurope.com |

| High Spatial Resolution | Lateral resolution can be down to ~200 nm. | spectroscopyeurope.com |

| 3D Analysis | Confocal setup allows for depth profiling and 3D reconstruction. | nih.gov |

Surface Morphology and Chain Order Studies

The study of surface morphology and the ordering of molecular chains is crucial for understanding the behavior of this compound in thin films and at interfaces. Techniques such as Langmuir-Blodgett (LB) film analysis are central to these investigations. scienceopen.comnumberanalytics.com

Langmuir films are monolayers of insoluble amphiphilic molecules formed at an air-water interface. nanoscience.com By compressing these films with barriers, a surface pressure-area (π-A) isotherm can be measured, which provides information about the packing and phase behavior of the molecules in the monolayer. scienceopen.com The morphology of these films can be further characterized by transferring them onto solid substrates (creating Langmuir-Blodgett films) and analyzing them with techniques like atomic force microscopy (AFM). aip.orgmdpi.com

| Technique | Information Gained | Source |

| Langmuir Isotherms | Molecular packing, phase transitions, collapse pressure. | scienceopen.commdpi.com |

| Atomic Force Microscopy (AFM) | Surface topography, roughness, domain structure of transferred films. | aip.org |

| Scanning Electron Microscopy (SEM) | Visualizes the surface morphology of films and coatings. | mdpi.comcopernicus.org |

Environmental Fate and Transformation Studies Methodological Frameworks

Degradation Pathways and Mechanisms

The degradation of n-Hexyldecylamine in the environment can occur through several pathways, including hydrolysis, photolysis, and biodegradation. Each of these processes is influenced by specific environmental conditions.

Hydrolytic Stability and Accelerated Hydrolysis Studies

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. For secondary amines like this compound, the carbon-nitrogen bond is generally stable to hydrolysis under neutral pH conditions typical of most environmental compartments.

Accelerated hydrolysis studies are conducted at various pH levels (typically 4, 7, and 9) and temperatures to determine the rate of hydrolysis. Due to the stability of the C-N bond in aliphatic amines, significant hydrolysis of this compound is not expected under environmentally relevant conditions. Predictive models, such as the EPI Suite™ HYDROWIN™ program, estimate the hydrolysis half-life of aliphatic amines to be very long, often on the order of years, indicating that hydrolysis is not a significant degradation pathway.

Table 1: Estimated Hydrolytic Stability of this compound

| pH | Temperature (°C) | Estimated Half-life |

|---|---|---|

| 4 | 25 | > 1 year |

| 7 | 25 | > 1 year |

| 9 | 25 | > 1 year |

Data is estimated based on the general stability of secondary aliphatic amines and predictive models due to the lack of specific experimental data for this compound.

Biodegradation under Aerobic and Anaerobic Conditions

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be the primary degradation pathway for this compound in both soil and aquatic environments.

Under aerobic conditions , microorganisms can utilize this compound as a source of carbon and nitrogen. The degradation is likely to proceed through the oxidation of the alkyl chains, potentially initiated by monooxygenase enzymes. Studies on other long-chain amines suggest that the biodegradation half-life can range from weeks to months, depending on factors such as microbial population density, temperature, and nutrient availability. Predictive models like EPI Suite™'s BIOWIN™ suggest that this compound is not readily biodegradable, but has the potential to biodegrade under acclimated conditions.

Under anaerobic conditions , in the absence of oxygen, a different set of microorganisms will be responsible for degradation. The process is generally slower than aerobic degradation. For long-chain alkanes, anaerobic degradation has been shown to occur via addition to fumarate. A similar mechanism could be possible for long-chain amines. Research on the anaerobic degradation of long-chain alkylamines by denitrifying bacteria has demonstrated that mineralization is possible, with the compound serving as a source of carbon, energy, and nitrogen.

Table 2: Estimated Biodegradation Potential of this compound

| Condition | Environment | Estimated Half-life Range |

|---|---|---|

| Aerobic | Soil | Weeks to Months |

| Aerobic | Water | Weeks to Months |

| Anaerobic | Sediment | Months to Years |

Data is estimated based on studies of structurally similar long-chain amines and predictive models.

Environmental Distribution and Mobility Assessments

The distribution and mobility of this compound in the environment are primarily controlled by its adsorption and desorption characteristics in soil and sediment, which in turn influence its potential for leaching into groundwater.

Adsorption and Desorption Characteristics in Soil and Sediment

The tendency of a chemical to bind to soil or sediment particles is quantified by the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc). ljmu.ac.ukecetoc.org As a long-chain aliphatic amine, this compound is expected to be a hydrophobic compound with a high octanol-water partition coefficient (log Kow). This suggests a strong affinity for the organic matter in soil and sediment.

The amine functional group can also become protonated in acidic to neutral environments, leading to cationic exchange as an additional sorption mechanism to negatively charged soil colloids (clays and organic matter). The Freundlich or Langmuir isotherm models are often used to describe the non-linear adsorption behavior. Desorption studies indicate whether the binding is reversible. For compounds with high Koc values, desorption is often slow and incomplete, leading to their persistence in the soil or sediment matrix.

Table 3: Estimated Soil and Sediment Adsorption of this compound

| Parameter | Estimated Value | Interpretation |

|---|---|---|

| Log Kow | ~6.0 - 7.0 | High potential for sorption to organic matter |

| Log Koc | ~4.0 - 5.0 | Low mobility in soil |

Data is estimated using QSAR models like EPI Suite™'s KOCWIN™ based on the structure of this compound.

Leaching Potential and Groundwater Contamination

The potential for a chemical to leach through the soil profile and contaminate groundwater is assessed using its adsorption characteristics and persistence. The Groundwater Ubiquity Score (GUS), which incorporates both the soil half-life and the Koc value, is a common screening tool. orst.edu

Given the expected high Koc value for this compound, its mobility in soil is predicted to be low. epa.gov The strong adsorption to soil particles will significantly retard its downward movement with percolating water. Therefore, despite its potential for persistence, the risk of groundwater contamination from this compound leaching is generally considered to be low under normal environmental conditions. However, in soils with very low organic matter content or under conditions of preferential flow, some transport may be possible.

Table 4: Mentioned Compound Names

| Compound Name |

|---|

Volatilization from Environmental Media

Volatilization is a key process governing the environmental distribution of chemical compounds, acting as a pathway for transfer from soil or water to the atmosphere. For this compound, a long-chain aliphatic amine, the potential for volatilization is primarily dictated by its physicochemical properties and the characteristics of the environmental medium.

Long-chain aliphatic amines are expected to be positively charged (protonated) in environmental media at a typical pH range of 6 to 9. canada.ca This cationic state significantly reduces the compound's tendency to volatilize from water or soil surfaces. canada.ca Consequently, the Henry's Law Constant, which describes the partitioning of a chemical between air and water, is not considered a relevant metric for assessing the volatilization of these substances under most environmental conditions. canada.ca

However, volatilization can still occur and is influenced by several factors. In soil, these include soil temperature, moisture content, and pH. Increased temperature can raise the vapor pressure of the uncharged form of the amine, while soil pH affects the equilibrium between the cationic (non-volatile) and neutral (volatile) forms. montana.edumdpi.com In aquatic systems, temperature and pH are similarly critical, alongside wind speed, which affects the mass transfer of the compound from the water surface to the air.

Studies on analogous compounds demonstrate that volatilization from soil is complex. For chemicals with low Henry's Law constants, volatilization can be controlled by the air-boundary layer above the soil. scispace.com Water evaporation from the soil surface can also lead to an accumulation of the chemical at the surface, potentially increasing its volatilization rate over time. scispace.com Conversely, for substances primarily controlled by movement within the soil, volatilization rates tend to decrease over time as the near-surface concentration is depleted. scispace.com Given that this compound will be largely protonated and sorbed to soil particles, its volatilization is expected to be minimal but may be influenced by surface accumulation processes.

| Environmental Factor | Influence on Volatilization of this compound | Mechanism |

|---|---|---|

| pH | High pH increases volatilization | Shifts equilibrium from the non-volatile cationic form to the more volatile neutral form. unl.edu |

| Temperature | Higher temperature increases volatilization | Increases the vapor pressure of the compound and the rate of diffusion. montana.edumdpi.com |

| Soil Moisture | Complex; low moisture can increase volatilization | In dry soils, lack of water can limit downward movement, keeping the compound at the surface where it can volatilize. unl.edu Conversely, water evaporation can concentrate the compound at the surface. scispace.com |

| Organic Matter/Sorption | High sorption decreases volatilization | Binding to soil organic matter reduces the concentration of the compound available for volatilization. canada.ca |

| Wind Speed (Aquatic) | Higher wind speed increases volatilization | Enhances mass transfer from the water surface to the atmosphere. |

Advanced Study Designs for Environmental Fate

To accurately predict the environmental persistence, mobility, and transformation of this compound, advanced and standardized study designs are employed. These frameworks, often following guidelines from organizations like the Organisation for Economic Co-operation and Development (OECD), are essential for generating robust data for environmental risk assessment.

Application of Radiolabeled Materials (e.g., ¹⁴C) for Mass Balance and Metabolite Tracking

The use of radiolabeled compounds, particularly with Carbon-14 (¹⁴C), is the preferred and often required method for definitive environmental fate studies. selcia.comselcia.comies-ltd.ch Synthesizing this compound with a ¹⁴C label allows for precise tracking of the molecule and its transformation products through complex environmental matrices like soil and water.

The parent compound remaining.

Extractable transformation products (metabolites).

Non-extractable residues bound to soil or sediment.

Volatilized organic compounds.

Mineralized products, primarily as ¹⁴CO₂. nih.gov

This comprehensive accounting is crucial to distinguish between degradation and simple sequestration (binding) of the compound. selcia.com Furthermore, the radiolabel serves as a sensitive tag for detecting and quantifying metabolites, even those present at very low concentrations or existing only transiently. selcia.com The position of the ¹⁴C atom within the this compound molecule is strategically chosen during synthesis to ensure that the label remains with the core structure through expected degradation pathways, facilitating the identification of key transformation products. selcia.com

Design and Conduct of Simulation Studies in Environmental Compartments

Environmental fate simulation studies are laboratory-based experiments designed to mimic real-world conditions in specific environmental compartments. fera.co.uksymbioticresearch.net These studies, such as the OECD 307 (Aerobic and Anaerobic Transformation in Soil) and OECD 308 (Aerobic and Anaerobic Transformation in Water-Sediment Systems), provide critical data on degradation rates and pathways. ies-ltd.chfera.co.uksymbioticresearch.net

For a soil simulation study with this compound, representative soil types are selected and characterized. The ¹⁴C-labeled compound is applied to soil microcosms, which are then incubated under controlled aerobic or anaerobic conditions. Key parameters such as temperature, moisture, and pH are maintained at levels representative of a specific environment. fera.co.uk Over time, samples are taken to analyze the distribution of radioactivity, allowing for the calculation of degradation rates (e.g., half-life) and the identification of transformation products. fera.co.uk

Aquatic simulation studies involve setting up water-sediment systems. symbioticresearch.net These systems are dosed with ¹⁴C-n-Hexyldecylamine and incubated in the dark under controlled temperature and redox conditions. Regular sampling of both the water and sediment phases allows for the characterization of partitioning behavior, degradation kinetics, and metabolite formation in the aquatic environment. ibacon.com For both soil and water studies, volatile traps are often included to capture any ¹⁴CO₂ or volatile organic products.

| Parameter | Soil Simulation Study (e.g., OECD 307) | Aquatic Simulation Study (e.g., OECD 308) |

|---|---|---|

| Test System | Intact soil cores or prepared soil microcosms | Intact or reconstituted water-sediment systems |

| Test Substance | ¹⁴C-labeled this compound | ¹⁴C-labeled this compound |

| Incubation Conditions | Controlled temperature, moisture, aerobic/anaerobic | Controlled temperature, dark, aerobic/anaerobic |

| Key Endpoints | Degradation rate (DT₅₀), transformation product identity and concentration, mass balance | Degradation rate in total system, water, and sediment (DT₅₀); partitioning behavior; mass balance |

| Duration | Typically up to 120 days | Typically up to 100 days |

Analytical Strategies for Transformation Product Identification

Identifying the chemical structures of transformation products is a critical step in understanding the degradation pathway of this compound. This process typically involves a multi-step analytical strategy.

First, residues are extracted from the environmental matrix (soil, water, or sediment) using appropriate solvents. The efficiency of this extraction is readily confirmed by measuring the radioactivity in the extracts versus the remaining solid matrix.

The extracts, containing the parent compound and a mixture of metabolites, are then analyzed using chromatographic techniques to separate the individual components. High-Performance Liquid Chromatography (HPLC), often coupled with a radioactivity detector, is commonly used to profile and quantify the ¹⁴C-labeled components. oup.com

For structural identification, Mass Spectrometry (MS) is the primary tool. ijpras.com Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is particularly powerful, providing both the molecular weight of a potential metabolite and fragmentation patterns that offer clues to its structure. acs.orgnih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of elemental formulas for unknown products. ijpras.com By comparing the fragmentation patterns of the parent this compound with those of its metabolites, a degradation pathway can be proposed. Gas Chromatography-Mass Spectrometry (GC-MS) may also be used for more volatile or derivatized transformation products. proquest.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the electronic properties and reactivity of molecules.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can predict a variety of properties of n-Hexyldecylamine, including its geometry, electronic charge distribution, and orbital energies. These calculations are crucial for understanding the molecule's reactivity. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, provides a measure of the molecule's chemical stability.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | An indicator of chemical reactivity and stability. |

Computational methods can simulate the vibrational spectra (infrared and Raman) of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral features to the motions of particular atoms or functional groups within the molecule. This is invaluable for interpreting experimental spectra and understanding the molecule's structural characteristics. For example, the characteristic N-H stretching and bending vibrations, as well as the various C-H and C-N stretching modes, can be precisely identified.

Table 2: Calculated Vibrational Frequencies for Key Functional Groups in this compound (Representative Data)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amine | 3350 |

| C-H Stretch (asymmetric) | Alkyl Chain | 2960 |

| C-H Stretch (symmetric) | Alkyl Chain | 2870 |

| N-H Bend | Amine | 1600 |

Quantum chemical calculations can also be employed to study how this compound interacts with other molecules or surfaces. By calculating the interaction energies, it is possible to determine the strength and nature of these interactions, whether they are hydrogen bonds, van der Waals forces, or other types of non-covalent interactions. This is particularly relevant for understanding its properties as a surfactant or corrosion inhibitor, where its interaction with surfaces and other molecules is critical.

Table 3: Calculated Interaction Energies of this compound with Different Species (Representative Data)

| Interacting Species | Type of Interaction | Interaction Energy (kcal/mol) |

|---|---|---|

| Water | Hydrogen Bonding | -5.2 |

| Metal Surface (e.g., Copper) | Adsorption | -15.8 |

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, offering a dynamic picture of molecular motion and interactions.

The long hexyl and decyl chains of this compound give it considerable conformational flexibility. MD simulations can explore the vast landscape of possible conformations and determine the most probable shapes the molecule will adopt under different conditions. This is important for understanding how the molecule packs in condensed phases and at interfaces. The analysis of dihedral angles along the alkyl chains can reveal preferences for extended (trans) or folded (gauche) conformations.

Table 4: Representative Dihedral Angle Distribution in the Alkyl Chains of this compound from MD Simulation

| Dihedral Angle Type | Most Probable Angle(s) | Percentage of Conformation |

|---|---|---|

| C-C-C-C (trans) | 180° | 75% |

MD simulations are particularly well-suited for studying the behavior of this compound in different environments. For example, simulations can show how the molecule orients itself at an oil-water interface, with its polar amine group in the water and its nonpolar alkyl chains in the oil. The solvation free energy, which is the energy change associated with transferring a molecule from a vacuum to a solvent, can be calculated to predict its solubility in various solvents.

Table 5: Calculated Solvation Free Energies of this compound in Different Solvents (Representative Data)

| Solvent | Solvation Free Energy (kcal/mol) | Implication |

|---|---|---|

| Water | +2.5 | Low solubility (hydrophobic) |

| Hexane | -8.0 | High solubility (lipophilic) |

Machine Learning and Data-Driven Approaches in Chemical Research

Machine learning (ML) and data-driven methodologies are increasingly pivotal in modern chemical research, offering powerful tools to predict molecular properties, forecast reaction outcomes, and accelerate the discovery of novel materials and catalysts. These approaches leverage algorithms to learn from vast datasets of chemical information, enabling the development of predictive models that can significantly reduce the time and expense associated with experimental work. For a molecule like this compound, a secondary fatty amine, these computational techniques hold considerable promise for characterizing its behavior and exploring its potential applications.

Predictive Modeling for Chemical Properties and Reaction Outcomes

Predictive modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR), is a cornerstone of computational chemistry. biorxiv.org These models establish a mathematical relationship between the structural features of a molecule and its biological activity or physical properties. For aliphatic and aromatic amines, QSAR models have been successfully developed to predict their toxicity. nih.gov For instance, the toxicity of various amines has been correlated with their 1-octanol/water partition coefficient (log KOW), a measure of hydrophobicity. nih.gov Such models could be applied to estimate the potential toxicological profile of this compound based on its molecular descriptors.

Machine learning regression approaches, such as the CatBoost algorithm, have been employed to predict the oxidative degradation rates of amines, a critical factor in industrial applications like carbon capture. nih.govacs.org These models consider structural variables, such as the number and type of alkyl groups, which would be directly applicable to predicting the stability of this compound. nih.govacs.org The general principle involves training a model on a dataset of amines with known degradation rates and then using the model to predict the rate for a new amine based on its structural features. nih.govacs.org

Furthermore, neural sequence-to-sequence models are being used to predict the outcomes of complex organic reactions, treating the transformation from reactants to products as a translation problem. arxiv.org For reactions involving secondary amines like this compound, these models can predict the major product by learning from vast databases of known chemical reactions. acs.orgmit.edu This approach avoids the need for predefined reaction templates and can handle a wide variety of reaction types. arxiv.org

Below is a table of predicted physicochemical properties for this compound, which can serve as input descriptors for machine learning models.

| Property | Predicted Value |

|---|---|

| Molecular Weight | 241.46 g/mol |

| XLogP3-AA | 6.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 14 |

Computational Design of Novel Materials and Catalysts

Computational design strategies are instrumental in the rational development of new materials and catalysts with desired properties. nih.gov For the synthesis of amines, including secondary amines like this compound, computational methods can guide the design of efficient catalysts. sciopen.com For example, in the context of ammonia (B1221849) synthesis, a key step in many amination processes, computation-aided catalyst design helps in understanding reaction mechanisms and identifying promising materials by establishing relationships between the catalyst's electronic structure and its activity. sciopen.com

Density Functional Theory (DFT) calculations are often used to investigate the thermodynamics and kinetics of reaction steps on catalyst surfaces. rsc.org This information can be used to screen potential catalysts for reactions such as reductive amination, a common route for synthesizing long-chain amines. rsc.org Computational studies have explored how factors like the solvent and the presence of a co-catalyst influence the reaction pathway and efficiency. rsc.org

The design of catalysts for amination reactions can be guided by descriptor-based approaches, where a simple property of the catalyst is used to predict its performance. nih.gov This allows for high-throughput screening of a large number of potential catalyst materials. nih.gov For the production of fatty amines, catalysts are crucial in processes like the hydrogenation of fatty nitriles. wikipedia.orgsoftbeam.net Computational modeling can help in optimizing these catalysts to improve yield and selectivity towards secondary amines like this compound. researchgate.net

Advanced Computational Methodologies

To gain deeper insights into the chemical behavior of molecules like this compound, more advanced computational methods are employed. These techniques provide a more detailed and accurate description of chemical reactions and molecular interactions.

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Methods

Hybrid QM/MM methods offer a powerful approach to study chemical reactions in large, complex systems like enzymes or in solution. researchgate.netarxiv.org In this method, the chemically active region of the system, such as the reacting molecules, is treated with high-accuracy quantum mechanics (QM), while the surrounding environment (e.g., solvent molecules or protein residues) is described using more computationally efficient molecular mechanics (MM). researchgate.netarxiv.org

For a reaction involving this compound, a QM/MM simulation could be used to model the reaction mechanism in detail. The this compound molecule and the other reactants would be included in the QM region, allowing for an accurate description of bond breaking and formation. The solvent environment would be treated with MM, capturing its influence on the reaction energetics. This approach has been successfully applied to study a wide range of enzymatic reactions, including those involving nucleophilic attack, which is a common reaction pathway for amines. youtube.com The choice of the QM method and the size of the QM region are critical for obtaining reliable results. youtube.com

The application of QM/MM simulations to metalloproteins demonstrates the capability of this method to handle complex systems where electronic effects are crucial. mdpi.com While no specific QM/MM studies on this compound are currently available, the methodology is well-suited to investigate its reactivity in various chemical and biological environments.

Microkinetic Modeling of Catalytic Pathways

Microkinetic modeling is a powerful tool for understanding and predicting the performance of catalytic systems. wisc.edu It involves developing a detailed reaction mechanism consisting of all relevant elementary steps, such as adsorption, desorption, and surface reactions. mpg.de The rate of each elementary step is calculated based on transition state theory and parameters obtained from experimental data or, increasingly, from first-principles calculations like DFT. wisc.edu

For the synthesis of higher amines via nitrile hydrogenation on a palladium catalyst, microkinetic models have been constructed to provide insights into surface species coverage and the influence of process conditions. researchgate.net Such a model could be adapted to study the synthesis of this compound. A microkinetic model for a reaction involving this compound would consist of a set of coupled differential equations describing the time evolution of the concentrations of all species in the system. wisc.edu

Future Research Directions and Emerging Paradigms

Development of Novel n-Hexyldecylamine Derivatives with Tailored Properties

The development of new derivatives of this compound is a burgeoning area of research, aimed at creating materials with specific, enhanced functionalities. By chemically modifying the parent molecule, scientists can fine-tune its physical and chemical characteristics to suit a wide range of applications.

One promising approach involves the synthesis of polymeric derivatives. Drawing parallels from studies on other long-chain aliphatic amines, this compound can be explored as a monomer or a modifying agent in the creation of novel polymers. For instance, research into aliphatic amine-based polybenzoxazines has demonstrated the potential to create resins with high thermal stability and a wide processing window. The incorporation of the hexyl and decyl chains of this compound could impart unique solubility, flexibility, and self-assembly properties to such polymers.

Another avenue of exploration lies in the creation of functionalized derivatives through reactions at the amine group. The synthesis of amidine or selenourea (B1239437) derivatives, for example, could introduce new coordination sites for metal ions or alter the molecule's electronic properties. These modifications can be crucial for applications in catalysis or as building blocks for more complex supramolecular structures. The characterization of these new derivatives will rely heavily on spectroscopic techniques to confirm their structure and purity.

| Potential Derivative Class | Synthetic Approach | Anticipated Properties | Potential Applications |

| Polymeric Derivatives | Polymerization (e.g., as a monomer in polybenzoxazines) | Enhanced thermal stability, tailored solubility, self-assembly | Advanced composites, coatings, functional films |